molecular formula C4H5NO2 B170137 2(3H)-Oxazolone, 4-methyl- CAS No. 125210-03-9

2(3H)-Oxazolone, 4-methyl-

Cat. No. B170137
M. Wt: 99.09 g/mol
InChI Key: HUTNXAYRNHOZHL-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 4-methyl-, commonly known as Moxalactam, is a beta-lactam antibiotic that belongs to the group of cephalosporins. It is used to treat bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. Moxalactam has been widely used in the medical field due to its effectiveness against various bacterial strains.

Scientific Research Applications

Synthetic Approaches and Biological Significance

2(3H)-Oxazolone, 4-methyl-, falls within the broader class of oxazolone compounds, which are five-membered heterocyclic entities featuring an oxygen and a nitrogen atom. These compounds are synthesized via various routes and are classified into saturated and unsaturated forms. Their significance in scientific research primarily stems from their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, sedative, cardiotonic, antidiabetic activities, and more (Kushwaha & Kushwaha, 2021). This wide array of activities makes them valuable for the development of new therapeutic agents.

Role in N-Heterocycle Derivatives

The study of N-heterocycle scaffolds, which include oxazolone derivatives, is significant for investigating their biological activity against cancer, infectious diseases, and inflammation. Such studies aim to computationally predict and assess the drug-like properties of these compounds. Selected potent N-heterocycle derivatives have been examined for their pharmacokinetic properties and potential as medicinal agents, indicating a promising direction for future drug discovery (Alghamdi et al., 2022).

Asymmetric Catalysis Applications

Compounds containing chiral oxazoline rings, which include 2(3H)-Oxazolone, 4-methyl-, are extensively applied in asymmetric catalysis due to their modular nature and ready accessibility. These ligands are derived from chiral amino alcohols and have been successful in various metal-catalyzed transformations. The proximity of the enantiocontrolling stereocenter to the metal active site influences the stereochemical outcome of reactions, showcasing their importance in creating enantiomerically pure products (Hargaden & Guiry, 2009).

properties

IUPAC Name

4-methyl-3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTNXAYRNHOZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Oxazolone, 4-methyl-

CAS RN

125210-03-9
Record name 4-methyl-2,3-dihydro-1,3-oxazol-2-one
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